6,7-Dimethylquinoxalin-2(1H)-one
Overview
Description
6,7-Dimethylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylquinoxalin-2(1H)-one typically involves the condensation of 2,3-diaminotoluene with 1,2-dicarbonyl compounds under acidic or basic conditions. One common method includes the reaction of 2,3-diaminotoluene with glyoxal in the presence of acetic acid, yielding the desired quinoxaline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
6,7-Dimethylquinoxalin-2(1H)-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 6,7-Dimethylquinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer properties are linked to the induction of apoptosis in cancer cells through the mitochondrial pathway .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methyl groups.
2,3-Dimethylquinoxaline: Another derivative with methyl groups at different positions.
Quinoxaline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness: 6,7-Dimethylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other quinoxaline derivatives .
Properties
IUPAC Name |
6,7-dimethyl-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)12-10(13)5-11-8/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHOLYSXLHTIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564619 | |
Record name | 6,7-Dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28082-82-8 | |
Record name | 6,7-Dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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